

An In-depth Technical Guide to Methyl 2-methyl-2-(2-nitrophenyl)propanoate

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Compound of Interest

Compound Name:	Methyl 2-methyl-2-(2-nitrophenyl)propanoate
Cat. No.:	B170340

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This technical guide provides a detailed overview of the chemical properties and a putative synthetic route for **Methyl 2-methyl-2-(2-nitrophenyl)propanoate**, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Quantitative Data Summary

The key molecular properties of **Methyl 2-methyl-2-(2-nitrophenyl)propanoate** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₁ H ₁₃ NO ₄
Molecular Weight	223.22 g/mol

Experimental Protocols

While specific experimental protocols for the synthesis of **Methyl 2-methyl-2-(2-nitrophenyl)propanoate** are not readily available in the surveyed literature, a plausible synthetic route can be extrapolated from standard organic chemistry principles and published syntheses of structurally related molecules. A potential two-step synthesis is outlined below.

Step 1: Synthesis of 2-methyl-2-(2-nitrophenyl)propanoic acid

This step involves the alkylation of a suitable precursor. One possible method is the reaction of 2-nitrophenylacetic acid with a methylating agent.

- Materials: 2-nitrophenylacetic acid, sodium hydride (NaH), methyl iodide (CH_3I), dry tetrahydrofuran (THF), diethyl ether, hydrochloric acid (HCl).
- Procedure:
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenylacetic acid in dry THF.
 - Cool the solution to 0°C in an ice bath.
 - Slowly add two equivalents of sodium hydride to the solution. Allow the mixture to stir for 30 minutes at 0°C.
 - Add two equivalents of methyl iodide to the reaction mixture and allow it to warm to room temperature. Stir overnight.
 - Quench the reaction by slowly adding water.
 - Acidify the aqueous layer with 1M HCl and extract the product with diethyl ether.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-2-(2-nitrophenyl)propanoic acid.
 - Purify the crude product by recrystallization or column chromatography.

Step 2: Esterification to **Methyl 2-methyl-2-(2-nitrophenyl)propanoate**

The final step is a Fischer esterification of the carboxylic acid synthesized in the previous step.

- Materials: 2-methyl-2-(2-nitrophenyl)propanoic acid, methanol (MeOH), concentrated sulfuric acid (H_2SO_4), sodium bicarbonate (NaHCO_3), diethyl ether.
- Procedure:

- In a round-bottom flask, dissolve 2-methyl-2-(2-nitrophenyl)propanoic acid in an excess of methanol.
- Add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux the mixture for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate to neutralize the acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude **Methyl 2-methyl-2-(2-nitrophenyl)propanoate**.
- Purify the final product by column chromatography.

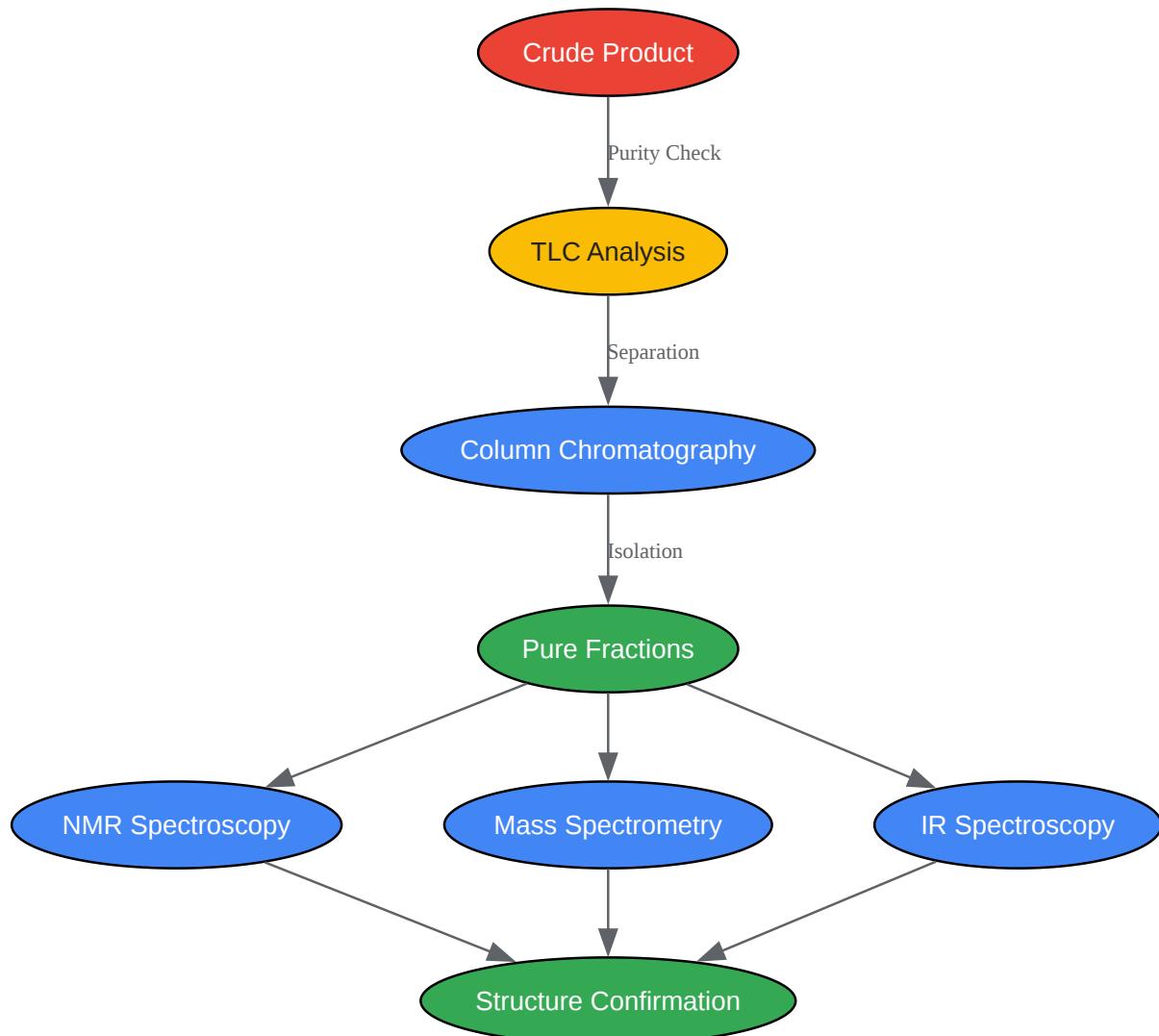
Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of **Methyl 2-methyl-2-(2-nitrophenyl)propanoate**.



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Caption: Synthetic workflow for **Methyl 2-methyl-2-(2-nitrophenyl)propanoate**.

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Caption: Analytical workflow for product purification and characterization.

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